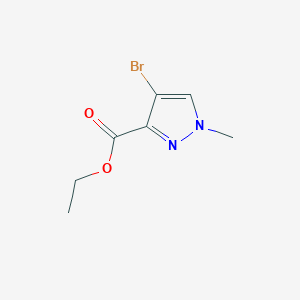

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is not directly mentioned in the provided papers, but its structure can be inferred as related to the various ethyl pyrazole-3-carboxylate derivatives discussed in the research.

Synthesis Analysis

The synthesis of ethyl pyrazole-3-carboxylate derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates through regioselective acylation and alkylation reactions. Similarly, paper reports the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation to achieve high regioselectivity and yields. These methods highlight the importance of regioselectivity and efficient reaction conditions in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and NMR spectroscopy. For example, paper confirms the structure of a novel pyrazole derivative using single-crystal X-ray diffraction, while paper utilizes X-ray, FT-IR, and NMR techniques to study the structure of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. These studies demonstrate the utility of advanced analytical techniques in elucidating the molecular structure of pyrazole compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic and computational methods. Paper combines experimental and theoretical (DFT) studies to characterize ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, while paper provides a comprehensive analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, including thermogravimetric and UV-Vis studies. These analyses contribute to a deeper understanding of the properties of pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Intermediate for Insecticides

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of new insecticides. For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a related compound, has been utilized in the production of chlorantraniliprole, an insecticide. This compound is synthesized through a process involving esterification and bromination, yielding a product of high purity and yield, which indicates its potential for industrialization due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).

Synthesis of Pyrazole Derivatives

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is utilized in the synthesis of various pyrazole derivatives. For example, a study detailed the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which was then further used to create a range of structurally diverse compounds. These derivatives have potential applications in fields like chemistry and materials science, as demonstrated by their use in the synthesis of coordination polymers (M. Cheng et al., 2017).

Anticancer and Immunomodulatory Activities

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is also a precursor for compounds with potential biological activities. A study synthesized derivatives of this compound and tested them for immunomodulatory and anticancer activities. The results indicated significant inhibition of cancer cell proliferation and potential use in cancer therapy (H. Abdel‐Aziz et al., 2009).

Corrosion Inhibition

Additionally, derivatives of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate have been investigated for their corrosion inhibition properties. These compounds showed high efficiency in preventing corrosion of metals, indicating their potential application in industrial processes such as metal pickling (P. Dohare et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 4-bromo-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDKUWSOFBDJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357191 |

Source

|

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

400877-53-4 |

Source

|

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)